9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- Methyl linolenate is a fatty acid methyl ester derived from alpha-linolenic acid. It has a role as a plant metabolite and an insect attractant. It is functionally related to an alpha-linolenic acid.
Methyl linolenate is a natural product found in Mikania goyazensis, Anchietea salutaris, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 7361-80-0
VCID: VC3714308
InChI: InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10-
SMILES: CCC=CCC=CCC=CCCCCCCCC(=O)OC
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol

9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)-

CAS No.: 7361-80-0

Cat. No.: VC3714308

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- - 7361-80-0

Specification

CAS No. 7361-80-0
Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
IUPAC Name methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Standard InChI InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10-
Standard InChI Key DVWSXZIHSUZZKJ-YSTUJMKBSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC
SMILES CCC=CCC=CCC=CCCCCCCCC(=O)OC
Canonical SMILES CCC=CCC=CCC=CCCCCCCCC(=O)OC

Introduction

Chemical Structure and Properties

9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- is the methyl ester of α-linolenic acid, featuring a long hydrocarbon chain with three double bonds at the 9th, 12th, and 15th carbon positions. All three double bonds are in the cis (Z) configuration, which is critical for its biological activity and physical properties.

Physical Properties

The physical properties of methyl linolenate are summarized in the following table:

PropertyValueReference
Physical stateLiquid
ColorClear colorless
Melting point-57°C
Boiling point182°C/3 mmHg
Density0.895 g/mL at 25°C
Refractive indexn 20/D 1.470
Flash point113°C
LogP6.96

Methyl linolenate is sparingly soluble in chloroform and slightly soluble in ethyl acetate and methanol . It requires storage at low temperatures (approximately -20°C) to maintain stability due to its susceptibility to oxidation .

Nomenclature and Identification

Synonyms and Alternative Names

The compound is known by numerous names in scientific literature:

  • Methyl linolenate

  • Methyl α-linolenate

  • α-Linolenic acid methyl ester

  • Linolenic acid, methyl ester

  • Methyl cis,cis,cis-octadeca-9,12,15-trienoate

  • Methyl (9Z,12Z,15Z)-octadecatrienoate

  • Methyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate

  • (Z,Z,Z)-9,12,15-Octadecatrienoic acid methyl ester

  • 9Z,12Z,15Z-Octadecatrienoic acid methyl ester

  • Methyl all-cis-9,12,15-octadecatrienoate

Identification Markers

The compound can be identified using several standard identifiers:

  • CAS Number: 301-00-8

  • InChIKey: DVWSXZIHSUZZKJ-YSTUJMKBSA-N (with stereochemistry)

  • Alternative InChIKey: DVWSXZIHSUZZKJ-UHFFFAOYSA-N (without stereochemistry)

  • PubChem CID: 9316

  • FDA UNII: 0S1NS923K6

  • EPA Substance Registry System: 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- (301-00-8)

Occurrence and Sources

Natural Occurrence

Methyl linolenate has been reported to occur naturally in various plant sources. According to the search results, it has been found in:

  • Banana

  • Grape

  • Grapefruit juice

  • Melon

  • Strawberries

  • Mushroom

  • Cassava

  • Ageratum conyzoides

  • Albizia adianthifolia

  • Phaseolus vulgaris

  • Mikania goyazensis

  • Solanum tuberosum (potato)

Biological Activities and Applications

Analytical Applications

9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- serves primarily as a reference standard in analytical chemistry. It is extensively used in the analysis of fatty acid compositions through techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) . This application is particularly important for distinguishing between cis- and trans-fatty acid methyl ester isomers in various samples.

Medicinal Properties and Research Applications

The compound has shown potential medicinal properties in recent research studies:

  • Exhibits cytotoxicity against human lung carcinoma cell lines, suggesting potential anticancer activity

  • Studies indicate it may inhibit caspase-3, an enzyme involved in programmed cell death (apoptosis)

  • Being investigated for potential skin whitening effects through anti-melanogenesis activity

  • Used in lipidomics research to understand enzymatic processes related to polyunsaturated fatty acid metabolism

Industrial Applications

In the industrial sector, methyl linolenate is being studied for its potential applications in:

  • Biodiesel production, where its oxidative stability and cold flow properties are of particular interest

  • Essential oil components for various formulations

  • Studies focusing on lipid peroxidation mechanisms, which have implications for food preservation and cosmetic formulations

Molecular Interactions and Docking Studies

Protein Interaction Studies

Recent molecular docking research has investigated the interactions between 9,12,15-octadecatrienoic acid, methyl ester and various proteins. One significant study examined its interaction with caspase-3 (protein 1CP3), an enzyme involved in apoptosis .

The research findings suggest that:

  • The compound can inhibit caspase-3, potentially influencing apoptotic pathways

  • Among various phyto-compounds studied (including 9-octadecene, phytol, and 9,12-octadecadienoic acid), 9,12,15-octadecatrienoic acid demonstrated more potential bond interactions with the target protein

  • Both two-dimensional and three-dimensional analyses of these interactions have been conducted to understand binding mechanisms

These findings suggest potential applications in cancer research, providing preliminary evidence for the development of novel therapeutic agents.

Analytical Methods

Detection and Quantification

The compound serves as an important standard in analytical chemistry, particularly for:

  • Gas chromatography (GC) applications to analyze fatty acid profiles

  • High-performance liquid chromatography (HPLC) methods

  • Mass spectrometry identification and quantification protocols

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator